5,6-Dihydroxytryptamine

Descripción

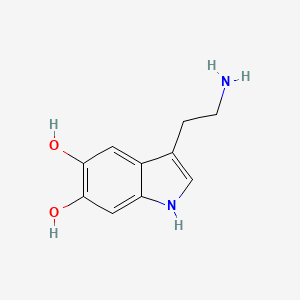

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-8-4-10(14)9(13)3-7(6)8/h3-5,12-14H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOKLDQYOKPCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198930 | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-36-8 | |

| Record name | 3-(2-Aminoethyl)-1H-indole-5,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)-1H-indole-5,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIHYDROXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2QY253O8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Neurotoxicity of 5,6 Dihydroxytryptamine

Cellular and Molecular Mechanisms of 5,6-Dihydroxytryptamine-Induced Damage

The neurotoxic effects of this compound (5,6-DHT), a structural analog of the neurotransmitter serotonin (B10506), are multifaceted and stem from its chemical reactivity once inside a neuron. wikipedia.org Its primary mechanism of action involves a cascade of intracellular events, including autoxidation, the formation of reactive intermediates, and the generation of cytotoxic species, which collectively lead to the damage and degeneration of serotonergic nerve terminals. nih.govresearchgate.net

Autoxidation Pathways and Intermediate Formation

Upon entering the intracellular environment, this compound is highly susceptible to autoxidation, a process that can be catalyzed by enzymes or metal ions. nih.govacs.org This oxidation process is a key step in its neurotoxic action. The initial oxidation of 5,6-DHT leads to the formation of highly reactive o-quinone intermediates. nih.govacs.org This process can be autocatalytic, where the formed quinone can further oxidize more 5,6-DHT molecules. science.gov The environment within the cell, particularly the presence of oxygen and trace metals, plays a crucial role in the rate and extent of this autoxidation. science.govnih.gov

The autoxidation of 5,6-DHT can proceed through a series of steps involving the transfer of electrons and protons. This can lead to the formation of a semiquinone radical anion, which is unstable and can be oxidized back to the quinone by molecular oxygen. nih.gov This redox cycling contributes to the generation of reactive oxygen species.

Role of Electrophilic Quinoid Products in Biological Nucleophile Alkylation

A major mechanism through which 5,6-DHT exerts its neurodegenerative effects is the alkylation of biological nucleophiles by its electrophilic quinoid autoxidation products. nih.govresearchgate.net These quinones are potent Michael acceptors, meaning they can readily react with and form covalent bonds with nucleophilic groups found in crucial cellular macromolecules like proteins and DNA. nih.govacs.org This alkylation can disrupt the normal function of these molecules, leading to cellular damage.

The reactivity of the quinoid products is a critical determinant of the neurotoxic outcome. Research has shown that modifications to the 5,6-DHT molecule, such as the addition of methyl groups, can alter its oxidation potential and subsequent biological activity. nih.gov The covalent binding of these quinone intermediates to sulfhydryl groups on proteins can cause rapid cross-linking and irreversible damage.

Generation of Cytotoxic Reactive Oxygen Species (ROS)

The process of 5,6-DHT autoxidation is a significant source of cytotoxic reactive oxygen species (ROS). acs.org The redox cycling between the quinone and its semiquinone radical anion leads to the formation of superoxide (B77818) anion radicals from molecular oxygen. nih.gov Superoxide can then be dismutated to form hydrogen peroxide. In the presence of transition metal ions, hydrogen peroxide can undergo Fenton chemistry to generate the highly reactive hydroxyl radical. nih.govscience.gov

This production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the neurotoxic effects of 5,6-DHT. acs.org

Impairment of Serotonin Synthesis and Vesicular Storage

This compound has been shown to significantly impair the synthesis and vesicular storage of serotonin. nih.govcapes.gov.br Studies using rat brain synaptosomes have demonstrated that 5,6-DHT can cause a rapid depletion of serotonin. nih.govcapes.gov.br This depletion is attributed to the displacement of serotonin from its vesicular stores into the cytoplasm, where it can be metabolized by monoamine oxidase or released from the neuron. nih.govcapes.gov.br

Furthermore, 5,6-DHT can inhibit the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. nih.gov The impairment of both storage and synthesis leads to a long-lasting reduction in serotonin levels within the affected neurons. The vesicular monoamine transporter (VMAT), responsible for packaging serotonin into vesicles, is also affected, leading to a reduced capacity for neurotransmitter storage. nih.gov

Effects of this compound on Serotonin Dynamics

| Concentration of 5,6-DHT | Primary Effect on Serotonin | Associated Outcome |

|---|---|---|

| Low (0.1-1 µM) | Increased metabolism of serotonin | Increased levels of 5-hydroxyindoleacetic acid (5-HIAA) with small increases in serotonin release. nih.govcapes.gov.br |

| High (10-100 µM) | Increased release of serotonin | A greater proportion of depleted serotonin is released with less metabolism occurring. nih.govcapes.gov.br |

Interactions with Cellular Antioxidant Systems, e.g., Glutathione (B108866)

The electrophilic quinone intermediates formed from 5,6-DHT can react with endogenous antioxidants, most notably glutathione (GSH). acs.org Glutathione can form conjugates with the quinone species, a reaction that is part of the cellular detoxification process. medicaljournalssweden.se However, this process can also contribute to toxicity. The formation of glutathione conjugates can deplete the cell's primary defense against oxidative stress, making it more vulnerable to damage from ROS. oup.com

The interaction between 5,6-DHT and glutathione is complex. While the formation of conjugates is a detoxification pathway, the resulting products can also have their own biological activities. acs.org

Specificity and Non-specificity of this compound Neurotoxicity

This compound is considered a relatively selective serotonergic neurotoxin, primarily due to its high affinity for the serotonin transporter (SERT). wikipedia.org This transporter-mediated uptake concentrates the toxin within serotonergic neurons, leading to their selective degeneration. wikipedia.orgoup.com However, this selectivity is not absolute.

At higher doses, 5,6-DHT can also exert toxic effects on dopaminergic and noradrenergic neurons. wikipedia.orgnih.gov This is likely due to its uptake by dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters at these higher concentrations. Furthermore, high concentrations of 5,6-DHT can cause widespread, non-specific cytotoxicity, affecting a variety of cell types. wikipedia.org This generalized toxicity is a significant drawback in its use as a selective experimental tool. annualreviews.org Compared to another serotonergic neurotoxin, 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), 5,6-DHT is often considered to have more pronounced non-specific damaging effects. annualreviews.org

Comparative Neurotoxin Specificity

| Neurotoxin | Primary Neuronal Target | Notes on Specificity |

|---|---|---|

| This compound (5,6-DHT) | Serotonergic Neurons | Relatively selective, but can affect dopaminergic and noradrenergic neurons at higher doses. wikipedia.org Causes significant non-specific damage. annualreviews.org |

| 5,7-Dihydroxytryptamine (5,7-DHT) | Serotonergic Neurons | Considered to have more limited non-specific cytotoxic effects compared to 5,6-DHT. annualreviews.org |

| 6-Hydroxydopamine (6-OHDA) | Dopaminergic and Noradrenergic Neurons | Selectively targets catecholaminergic neurons. frontiersin.org |

Preferential Serotonergic Neuronal Targeting

The primary mechanism enabling this compound's neurotoxic effects is its selective uptake into serotonergic neurons. wikipedia.org This selectivity is conferred by its structural similarity to serotonin, which results in a high affinity for the serotonin transporter (SERT). wikipedia.org The SERT, responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, recognizes and transports 5,6-DHT into the cell. wikipedia.org Once inside, 5,6-DHT accumulates and exerts its toxic effects, leading to the degeneration of these specific neurons. wikipedia.orgcapes.gov.br Studies in various animal models have demonstrated that administration of 5,6-DHT leads to a relatively selective degeneration of indolaminergic (serotonergic) neurons and their axons. dntb.gov.uacapes.gov.br This targeted action makes it a valuable tool for researchers studying the functional roles of the central serotonergic system. wikipedia.orgdntb.gov.ua

Non-selective Effects on Dopaminergic and Noradrenergic Systems at Elevated Concentrations

While 5,6-DHT is considered a relatively selective serotonergic neurotoxin, this selectivity is dose-dependent. wikipedia.org At higher concentrations, it also exhibits neurotoxic effects on dopaminergic and noradrenergic neurons. wikipedia.org This loss of selectivity means that at elevated doses, 5,6-DHT can damage and destroy neurons that utilize dopamine and norepinephrine as neurotransmitters. wikipedia.org For instance, research in snails has shown that 5,6-DHT administration reduced the concentration of both serotonin and dopamine, although the effect was more pronounced and longer-lasting for serotonin. nih.gov This indicates a cross-reactivity with dopamine transporters at higher concentrations, leading to its uptake and subsequent toxicity in dopaminergic neurons. nih.gov However, compared to the related compound 5,7-dihydroxytryptamine (5,7-DHT), 5,6-DHT is generally considered to have more pronounced non-specific effects. wikipedia.org

Generalized Cytotoxic Effects

The neurotoxicity of this compound is fundamentally linked to its chemical instability and its capacity to induce widespread cell damage. A key aspect of its mechanism involves its tendency to undergo auto-oxidation, a process that forms highly reactive electrophilic quinoid products. nih.govif-pan.krakow.pl These oxidation products, such as quinone-imines or semiquinones, can covalently bind to and modify essential biological macromolecules like proteins and DNA, a process known as alkylation. nih.gov This indiscriminate binding disrupts normal cellular function and leads to cell death.

This cytotoxic action is not confined to neurons and has been observed in other cell types. Studies on adenocarcinoma cells have shown that both 5,6-DHT and 5,7-DHT are cytotoxic, with the percentage of resulting necrotic cells being directly correlated with the dose administered. nih.gov The inherent toxicity of the compound is further highlighted by findings that 5,6-DHT can be formed endogenously in the rat brain following the administration of high doses of methamphetamine, suggesting it may mediate some of the neurotoxic effects of other substances. nih.govcapes.gov.br

Serotonin Transporter (SERT) Affinity and Activity as a Serotonin Reuptake Inhibitor

The affinity for the serotonin transporter (SERT) is the cornerstone of 5,6-DHT's action. wikipedia.org Its ability to bind effectively to SERT facilitates its accumulation within serotonergic neurons, concentrating its toxic potential where it can be most destructive to the serotonin system. wikipedia.org Due to this high-affinity interaction with the transporter, 5,6-DHT also functions as a serotonin reuptake inhibitor. wikipedia.org

In vitro studies using rat brain synaptosomes have detailed its short-term effects. nih.gov At lower concentrations (0.1–1 µM), 5,6-DHT causes a rapid depletion of serotonin that is primarily associated with an increase in its deaminated metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov At higher concentrations (10–100 µM), a greater proportion of the depleted serotonin is released directly, with less being metabolized. nih.gov These findings suggest that 5,6-DHT displaces serotonin from vesicular stores into the cytoplasm, where it is either metabolized by monoamine oxidase or released from the cell. nih.gov

Research into methylated analogues of 5,6-DHT has further elucidated the relationship between structure and SERT affinity. The following table displays the inhibitory concentration (IC50) values, which measure the concentration of a substance needed to inhibit [³H]-5-HT (radiolabeled serotonin) uptake by 50%, indicating the compound's affinity for the serotonin transporter. nih.gov A lower IC50 value corresponds to a higher affinity.

| Compound | SERT Affinity (IC50 in µM) |

|---|---|

| This compound (5,6-DHT) | 4 |

| 4,7-Me2-5,6-DHT | 20 |

| 4-Me-5,6-DHT | 23 |

| 7-Me-5,6-DHT | 52 |

This data demonstrates that 5,6-DHT has a significantly higher affinity for the serotonin transporter compared to its methylated analogues. nih.gov

Methodological Considerations in 5,6 Dihydroxytryptamine Research

In Vitro Research Paradigms

In vitro, or "in glass," research using the neurotoxin 5,6-dihydroxytryptamine (5,6-DHT) provides a controlled environment to investigate its specific effects on cellular and subcellular processes. These laboratory-based techniques are fundamental for understanding the mechanisms of 5,6-DHT's neurotoxicity, particularly its impact on serotonergic systems.

Cell Culture Models for Mechanism Elucidation

Cell culture models, especially using neuroblastoma cell lines, are instrumental in dissecting the molecular mechanisms of 5,6-DHT action. Human neuroblastoma cell lines, such as SH-SY5Y, serve as a relevant model for these investigations. karger.com These cells can be genetically modified to overexpress proteins associated with neurodegenerative diseases, allowing researchers to study the interplay between these proteins and the effects of neurotoxins like 5,6-DHT. karger.com For instance, studies have explored how the overexpression of tau protein or amyloid precursor protein in SH-SY5Y cells might alter cellular processes in response to neurotoxic insults. karger.com

The cytotoxicity of indole (B1671886) derivatives like 5,6-DHT has been demonstrated in cancer cell models, where it can induce necrosis and damage to mitochondrial structures. mdpi.com This highlights the utility of cell culture in observing the direct cellular and subcellular damage caused by this neurotoxin.

Synaptosomal Preparations for Studying Neurotransmitter Dynamics

Synaptosomes, which are isolated nerve terminals, offer a powerful in vitro system to study the acute effects of 5,6-DHT on neurotransmitter dynamics. nih.govcapes.gov.br This preparation allows for the direct measurement of neurotransmitter release, uptake, synthesis, and metabolism in a context that mimics the synaptic environment.

Research using rat brain synaptosomes has shown that 5,6-DHT rapidly depletes serotonin (B10506). nih.govcapes.gov.br This depletion is primarily due to the displacement of serotonin from vesicular stores into the cytoplasm. nih.gov Once in the cytoplasm, the displaced serotonin can either be released from the neuron or be metabolized by monoamine oxidase. nih.gov Studies have also revealed that 5,6-DHT can impair serotonin synthesis and vesicular storage, further contributing to its depleting effects. nih.gov

The concentration of 5,6-DHT is a critical factor in these dynamics. At lower concentrations, the depletion of serotonin is mainly associated with increased metabolism into 5-hydroxyindoleacetic acid (5-HIAA), with only a small increase in serotonin release. nih.gov At higher concentrations, a larger proportion of the depleted serotonin is released, and less is metabolized. nih.gov This is partly because 5,6-DHT itself can inhibit monoamine oxidase at higher concentrations. nih.gov

The following table summarizes the concentration-dependent effects of this compound on serotonin in synaptosomes:

| 5,6-DHT Concentration | Primary Effect on Serotonin |

|---|---|

| Low (0.1-1 µM) | Increased metabolism to 5-HIAA, small increase in release. nih.gov |

Biochemical Assays for Neurotransmitter Levels and Metabolic Byproducts

Biochemical assays are crucial for quantifying the changes in neurotransmitter levels and their metabolites following exposure to 5,6-DHT. High-performance liquid chromatography (HPLC) with electrochemical detection is a common and sensitive method used for this purpose. nih.gov

These assays have been used to measure the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various experimental conditions. nih.govnih.gov For example, in synaptosomal studies, biochemical assays have quantified the increase in 5-HIAA levels at lower concentrations of 5,6-DHT, confirming that the neurotoxin enhances serotonin metabolism. nih.gov In vivo studies have also relied on these assays to measure the depletion of serotonin and 5-HIAA in different brain regions after the administration of 5,6-DHT. nih.gov

In Vivo Animal Model Applications for Central Nervous System Lesioning

In vivo studies using animal models are essential for understanding the systemic and behavioral consequences of 5,6-DHT-induced neurotoxicity. These models allow for the investigation of the neurotoxin's effects on the central nervous system (CNS) in a living organism.

Stereotaxic and Intraventricular Injection Techniques

Stereotaxic surgery is a key technique for the precise delivery of 5,6-DHT to specific brain regions or into the ventricular system. nih.govjove.com This method uses a three-dimensional coordinate system to target specific anatomical locations within the brain. Intraventricular injections, which deliver the neurotoxin into the cerebrospinal fluid-filled ventricles, allow for widespread dissemination throughout the CNS. nottingham.ac.ukbioscientifica.com

These techniques have been used to create animal models with selective lesions of the serotonergic system. wikipedia.org For example, intraventricular administration of 5,6-DHT in rats has been shown to cause a significant reduction in brain 5-hydroxytryptamine (5-HT) levels. bioscientifica.com Similarly, direct injection into specific brain nuclei, such as the dorsal raphe nucleus, can produce targeted lesions of serotonergic neurons. jove.com The selectivity of these lesions can be confirmed by measuring neurotransmitter levels in different brain regions. For instance, studies have shown that intracerebroventricular injection of 5,7-dihydroxytryptamine (B1205766) (a related neurotoxin) can significantly reduce 5-HT levels in the frontal cortex, hippocampus, and striatum, while having no effect on dopamine (B1211576) and norepinephrine (B1679862) concentrations in those areas. oup.com

The following table outlines the effects of intraventricular 5,7-dihydroxytryptamine on neurotransmitter levels in different brain regions of the rat:

| Brain Region | Percent Depletion of 5-HT |

|---|---|

| Cortex | 79% nih.gov |

| Hippocampus | 86% nih.gov |

Intrathecal Administration for Spinal Serotonergic Pathways

Intrathecal administration involves injecting 5,6-DHT directly into the subarachnoid space of the spinal cord. This technique is specifically used to target and lesion descending serotonergic pathways that originate in the brainstem and project down the spinal cord. nih.govcapes.gov.brcapes.gov.br

Studies in mice and rats have demonstrated that intrathecal injection of 5,6-DHT can selectively reduce spinal levels of 5-HT without significantly affecting norepinephrine levels. nih.govnih.gov For example, in mice, this procedure has been shown to decrease spinal 5-HT by as much as 80%. nih.gov These spinal serotonergic lesions have been instrumental in investigating the role of descending 5-HT pathways in various physiological processes, including nociception (pain perception). nih.govcapes.gov.brturkjps.org Research has shown that lesioning these pathways with 5,6-DHT can lead to an increased sensitivity to noxious stimuli. nih.gov

This method has also been used to explore the involvement of spinal serotonergic pathways in the analgesic effects of certain drugs. For instance, the antinociceptive effect of acetaminophen (B1664979) was found to be reduced following intrathecal 5,6-DHT administration in rats, indicating a role for the spinal serotonergic system in its mechanism of action. turkjps.org

Strategies for Enhancing Lesion Selectivity (e.g., Catecholamine Uptake Inhibitors)

The utility of this compound (5,6-DHT) as a selective serotonergic neurotoxin is enhanced by strategies aimed at minimizing its effects on other monoaminergic systems, particularly catecholaminergic neurons. 5,6-DHT is known to be a relatively selective serotonergic neurotoxin due to its high affinity for the serotonin transporter (SERT). wikipedia.org However, at higher doses, it can also act as a dopaminergic and noradrenergic neurotoxin. wikipedia.org

A primary strategy to increase the selectivity of dihydroxytryptamines for serotonergic neurons involves the pre-treatment of animals with inhibitors of catecholamine uptake. For the related compound 5,7-dihydroxytryptamine (5,7-DHT), pre-treatment with a selective noradrenaline uptake inhibitor like desipramine (B1205290) has been shown to improve its selectivity for serotonin neurons. if-pan.krakow.plrockefeller.edu This approach prevents the uptake of the neurotoxin into noradrenergic terminals, thereby protecting them from degeneration. if-pan.krakow.pl While less extensively documented specifically for 5,6-DHT compared to 5,7-DHT, the same principle applies. Given that 5,6-DHT can also be taken up by catecholaminergic transporters, the use of catecholamine uptake inhibitors is a critical methodological consideration to enhance the specificity of the lesion to the serotonergic system. The administration of such inhibitors helps to ensure that the observed effects are primarily due to the loss of serotonin neurons and not a confounding consequence of damage to dopamine or noradrenaline pathways.

Assessment of Lesion Efficacy and Neurochemical Depletion

Evaluating the effectiveness and specificity of lesions induced by this compound is crucial for the interpretation of experimental results. A combination of neurochemical and histological techniques is typically employed for this purpose.

A primary method for quantifying the extent of neurochemical depletion is high-performance liquid chromatography (HPLC) with electrochemical detection. nih.gov This technique allows for the precise measurement of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. nih.gov A significant reduction in the levels of 5-HT and 5-HIAA in the targeted areas is indicative of a successful lesion. Furthermore, HPLC can be used to assess the selectivity of the lesion by measuring the levels of dopamine and noradrenaline and their metabolites. royalsocietypublishing.org Ideally, a selective lesion will show a marked decrease in serotonergic markers with minimal to no change in catecholaminergic markers.

Histological methods provide a visual confirmation of the neurotoxic effects. Immunohistochemistry using antibodies against serotonin or tryptophan hydroxylase (the rate-limiting enzyme in serotonin synthesis) can be used to visualize the loss of serotonergic cell bodies and nerve terminals in the lesioned area compared to control tissue. jove.com Fluorescence microscopy can also be employed to observe the degeneration of indoleamine neurons. royalsocietypublishing.org These histological assessments complement the neurochemical data by providing spatial information about the extent and location of the neuronal loss.

Histological and Ultrastructural Characterization of Lesioned Neurons

The administration of this compound induces distinct histological and ultrastructural changes in the targeted neurons, providing further evidence of its neurotoxic action. Histological studies using light microscopy have demonstrated the degeneration of central indoleamine neurons following 5,6-DHT treatment. dntb.gov.ua This includes the observation of axonal degeneration and the regeneration of serotonergic axons over time. dntb.gov.ua

At the ultrastructural level, electron microscopy reveals more detailed cellular pathology. Studies in the central nervous system of the freshwater mussel treated with 5,6-DHT have shown characteristic alterations in the neuropil, including the frequent occurrence of multilamellar bodies, lysosomatic structures, and elongated tubular forms. if-pan.krakow.pl Other observed changes include the shrinking of varicose axon profiles with an increased density of the axoplasm and clumping of its content, as well as abnormal swelling of certain axons. if-pan.krakow.pl This degenerative process is often accompanied by intense phagocytosis. if-pan.krakow.pl In the snail Helix pomatia, 5,6-DHT induced a variety of ultrastructural alterations in neuronal processes and cell bodies of serotonergic metacerebral giant cells. nih.gov These changes suggest that the neurotoxin triggers a cascade of events leading to neuronal degradation. While these studies were conducted in invertebrates, the observed damages are generally similar to those found in vertebrates. if-pan.krakow.pl

Comparative Methodologies with Other Monoaminergic Neurotoxins

Distinctions from 5,7-Dihydroxytryptamine in Reactivity and Selectivity

While both this compound and 5,7-dihydroxytryptamine are used to create selective serotonergic lesions, they exhibit notable differences in their chemical properties and neurotoxic profiles. 5,6-DHT is chemically more reactive than 5,7-DHT. nih.gov This higher reactivity, however, comes at the cost of reduced selectivity for serotonergic neurons and a greater potential for non-specific tissue damage, especially at higher doses. nih.gov

In contrast, 5,7-DHT is generally considered to be more stable and less toxic, making it a more widely used neurotoxin for serotonergic lesioning in many experimental paradigms. if-pan.krakow.pl The selectivity of 5,7-DHT can be significantly improved by pre-treatment with desipramine to protect noradrenergic neurons, a strategy that is also applicable to 5,6-DHT but is more critical for achieving specific lesions with 5,7-DHT due to its higher affinity for the noradrenaline transporter. if-pan.krakow.pl The choice between 5,6-DHT and 5,7-DHT often depends on the specific research question, the target brain region, and the desired extent and specificity of the serotonergic lesion.

Comparisons with 6-Hydroxydopamine in Lesioning Specificity and Mechanisms

This compound and 6-hydroxydopamine (6-OHDA) are both powerful neurotoxins used to create specific lesions of monoaminergic systems, but they target different neuronal populations. While 5,6-DHT is primarily a serotonergic neurotoxin, 6-OHDA is a selective catecholaminergic neurotoxin, targeting both dopaminergic and noradrenergic neurons. wikipedia.org The selectivity of these neurotoxins is conferred by their preferential uptake into their respective target neurons via the serotonin transporter (SERT) for 5,6-DHT and the dopamine and noradrenaline transporters for 6-OHDA. wikipedia.orgwikipedia.org

The mechanisms of neurotoxicity for both compounds involve their intracellular accumulation and subsequent auto-oxidation, leading to the formation of reactive oxygen species and quinones that cause oxidative stress and ultimately cell death. royalsocietypublishing.org However, there are differences in their mechanisms of action. For instance, the neurotoxic effects of 6-OHDA on noradrenergic neurons are potentiated by monoamine oxidase (MAO) inhibitors, whereas the neurotoxicity of 5,7-DHT (a close analog of 5,6-DHT) on these same neurons is abolished by MAO inhibition. This suggests that while both compounds induce oxidative stress, the specific pathways leading to neuronal degeneration may differ. The use of these neurotoxins in parallel in experimental studies allows for the dissection of the distinct roles of the serotonergic and catecholaminergic systems in various physiological and behavioral processes.

Applications of 5,6 Dihydroxytryptamine in Investigating Neurological Systems and Functions

Role in Serotonergic System Investigations

By inducing the degeneration of serotonin-producing neurons, 5,6-DHT allows for the examination of the consequences of serotonin (B10506) depletion on various physiological and behavioral processes. This has been instrumental in understanding the multifaceted role of serotonin in the central nervous system.

Studies on Serotonin Release, Synthesis, Storage, and Metabolism

5,6-Dihydroxytryptamine has been pivotal in dissecting the lifecycle of serotonin within the neuron. Studies using this neurotoxin have provided deep insights into the mechanisms governing serotonin's synthesis, its storage in vesicles, its release into the synaptic cleft, and its eventual metabolic breakdown.

When introduced into the brain, 5,6-DHT is taken up by the serotonin transporter (SERT), the same protein responsible for the reuptake of serotonin itself. wikipedia.org This high affinity for SERT is the basis for its selective toxicity towards serotonergic neurons. wikipedia.org Once inside the neuron, 5,6-DHT triggers a rapid and significant depletion of endogenous serotonin. jneurosci.org Research using rat brain synaptosomes has shown that this depletion occurs through a dual mechanism: displacement of serotonin from its vesicular stores and impairment of its synthesis and subsequent storage. jneurosci.org

The displaced serotonin enters the cytoplasm, where it can either be released from the neuron or be metabolized by monoamine oxidase (MAO). jneurosci.org The concentration of 5,6-DHT influences this outcome. At lower concentrations (0.1-1 microM), the depletion of serotonin is primarily associated with an increase in its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), indicating that the displaced serotonin is largely being broken down within the neuron. jneurosci.org At higher concentrations (10-100 microM), a greater proportion of the displaced serotonin is released into the synapse, with less being metabolized. jneurosci.org This is partly because 5,6-DHT itself can inhibit MAO at higher intracellular concentrations, thus sparing serotonin from degradation and favoring its release. jneurosci.org

Table 1: Effect of this compound Concentration on Serotonin Dynamics in Rat Brain Synaptosomes

| 5,6-DHT Concentration | Primary Effect on Serotonin | Serotonin Release | 5-HIAA Levels |

|---|---|---|---|

| Low (0.1-1 µM) | Depletion with significant metabolism | Small increase | Increased |

| High (10-100 µM) | Depletion with increased release | Greater increase | Less pronounced increase |

These studies underscore the utility of 5,6-DHT as a tool to manipulate and observe the intricate balance between serotonin storage, release, and metabolism, providing a clearer picture of the presynaptic regulation of serotonergic neurotransmission.

Investigations into Serotonin Receptor Interactions and Signal Transduction

The targeted destruction of serotonergic neurons with 5,6-DHT provides a unique model to study the adaptive changes in postsynaptic serotonin receptors. By removing the presynaptic source of serotonin, researchers can investigate how different receptor subtypes respond to the prolonged absence of their endogenous ligand. This has been crucial in understanding receptor sensitivity, regulation, and their role in mediating the diverse effects of serotonin.

Following the administration of 5,6-DHT or its analogue 5,7-dihydroxytryptamine (B1205766) (5,7-DHT), studies have observed changes in the density and sensitivity of various serotonin receptor subtypes. For example, lesions of serotonergic neurons can lead to an upregulation of 5-HT4 receptor binding in areas like the basal ganglia and hippocampus. mdpi.com This suggests a compensatory mechanism where the postsynaptic neuron increases its receptor numbers to enhance its sensitivity to the diminished levels of serotonin.

Conversely, in some cases, the degeneration of serotonergic neurons is associated with a loss of specific receptor subtypes. For instance, a significant reduction in 5-HT1A binding has been observed in the dorsal raphe nucleus and a decrease in 5-HT1B binding in the substantia nigra following 5,7-DHT lesions. jneurosci.org This indicates that these particular receptor subtypes may be located presynaptically on the serotonergic neurons themselves, acting as autoreceptors that regulate serotonin release. nih.gov

The use of 5,6-DHT also allows for the investigation of the functional consequences of these receptor changes. For example, after 5,6-DHT-induced lesions, animals often exhibit a supersensitivity to the behavioral effects of serotonin receptor agonists. rockefeller.edu This heightened response is a direct consequence of the receptor upregulation and provides a functional correlate to the observed changes in receptor binding.

While direct studies on the intricate downstream signal transduction pathways following 5,6-DHT lesioning are less common, the tool provides a critical platform for such investigations. By creating a state of serotonin deficiency, researchers can then use selective receptor agonists and antagonists to probe the coupling of specific receptor subtypes to their respective G-proteins and second messenger systems, such as adenylyl cyclase and phospholipase C. genome.jpfrontiersin.org This approach helps to elucidate how different serotonin receptors translate the signal of ligand binding into a cellular response.

Analysis of Serotonergic Neuron Degeneration and Potential for Regeneration

This compound has been instrumental in modeling and studying the process of neurodegeneration specifically within the serotonergic system. The administration of this neurotoxin induces a predictable pattern of axonal damage and terminal destruction, providing a valuable in vivo model to investigate the cellular and molecular mechanisms underlying neuronal death.

Following injection, 5,6-DHT causes a long-lasting depletion of brain serotonin. if-pan.krakow.pl This is a direct result of the degeneration of serotonergic nerve terminals. The neurotoxic effects of 5,6-DHT are not always limited to serotonin neurons, as higher doses can also impact dopaminergic and noradrenergic neurons. wikipedia.org However, its high affinity for the serotonin transporter makes it a relatively selective tool for studying the serotonergic system at appropriate concentrations. wikipedia.org

Interestingly, the central nervous system is not entirely static in its response to this induced damage. Research has shown that serotonergic neurons possess a capacity for regeneration and sprouting following axotomy induced by 5,6-DHT. imrpress.com This has been a critical area of investigation, as it suggests the potential for plasticity and repair within the adult brain. Studies have documented the regrowth of serotonergic axons and the reinnervation of target areas after the initial lesioning. This regenerative process, however, can be influenced by various factors, highlighting the complex interplay of signals that govern neuronal repair.

The use of 5,6-DHT has thus not only allowed for the study of the degenerative process itself but has also opened up avenues for exploring strategies to promote neuronal regeneration and functional recovery after brain injury.

Insights into Monoaminergic Interactions and Circuitry

The brain's monoaminergic systems, which include serotonin, dopamine (B1211576), and norepinephrine (B1679862), are intricately interconnected and mutually regulate one another's function. By selectively lesioning the serotonergic system with 5,6-DHT, researchers can unravel the complex interplay between these neurotransmitter pathways.

Reciprocal Interactions between Serotonergic and Dopaminergic Neurons

The relationship between the serotonergic and dopaminergic systems is complex, with evidence for both inhibitory and excitatory interactions. The use of neurotoxins like 5,6-DHT and the dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA) has been crucial in dissecting this reciprocity.

Studies have shown that the destruction of serotonergic neurons with 5,7-DHT can lead to an enhanced firing activity of dopaminergic neurons in the ventral tegmental area (VTA). oup.com This suggests an inhibitory influence of the serotonin system on these dopamine-producing cells. Conversely, lesioning dopaminergic neurons with 6-OHDA has been shown to decrease the firing rate of serotonergic neurons in the dorsal raphe nucleus, indicating an excitatory effect of dopamine on the serotonin system. oup.com

Furthermore, the behavioral consequences of manipulating one system on the other can be observed. For example, in rats with unilateral 5,7-DHT lesions of the medial forebrain bundle, which depletes serotonin, systemic administration of dopaminergic drugs like L-DOPA and amphetamine does not consistently elicit turning behavior. rockefeller.edu This is in stark contrast to animals with unilateral 6-OHDA lesions, which show robust turning in response to these same drugs. rockefeller.edu These findings highlight that the functional output of the dopaminergic system is influenced by the integrity of the serotonergic system.

Table 2: Effects of Unilateral Lesions on Neurotransmitter Levels and Behavior

| Lesion Type | Neurotransmitter Depleted | Effect on Turning Behavior with Dopaminergic Drugs |

|---|---|---|

| 5,7-DHT | Serotonin (ipsilateral striatum and forebrain) | Inconsistent turning |

| 6-OHDA | Dopamine (ipsilateral striatum and forebrain) | Consistent turning |

These studies, made possible by the use of selective neurotoxins, demonstrate the intricate and reciprocal nature of the relationship between serotonin and dopamine pathways, which is fundamental to understanding various neurological and psychiatric conditions.

Interplay with Noradrenergic Pathways

The serotonergic system also maintains a close and complex relationship with the noradrenergic system. This compound has been a valuable tool in exploring this interplay, revealing how the depletion of serotonin can influence noradrenergic function and vice versa.

While 5,6-DHT is primarily a serotonergic neurotoxin, at higher doses, it can also affect noradrenergic neurons. wikipedia.org However, even when used selectively, the removal of serotonergic input can have downstream consequences on the noradrenergic system. For instance, studies in rabbits have shown that intracisternal administration of 5,6-DHT, which significantly depletes serotonin in the spinal cord, can also lead to a reduction in norepinephrine levels in the medulla-pons and cerebellum. ahajournals.org

This interaction is not unidirectional. The state of the noradrenergic system can, in turn, influence the effects of serotonergic manipulation. For example, pretreatment with desipramine (B1205290), a norepinephrine reuptake inhibitor, can protect noradrenergic neurons from the toxic effects of the related compound 5,7-DHT, thereby increasing its selectivity for serotonergic neurons. nih.gov This pharmacological strategy has been widely used to refine the use of dihydroxytryptamines as research tools.

Functionally, the balance between the serotonergic and noradrenergic systems is crucial for various physiological processes, including the regulation of blood pressure. nih.gov Studies using 5,6-DHT have suggested that central serotonergic neurons are involved in the baroreceptor reflex arc and that their integrity is necessary for the development of certain forms of neurogenic hypertension. ahajournals.org Furthermore, after 5,6-DHT-induced lesioning of serotonergic pathways, an increased sensitivity to the analgesic effects of intrathecally administered norepinephrine has been observed, suggesting a postsynaptic adaptation in the noradrenergic system in response to serotonin depletion. rockefeller.edu

These findings, derived from experiments utilizing 5,6-DHT, highlight the intricate and often interdependent nature of the serotonergic and noradrenergic systems in the central nervous system.

Neurobiological Underpinnings of Behavior and Physiology

The neurotoxin this compound (5,6-DHT) serves as a critical tool for investigating the role of serotonin (5-HT) in a variety of behaviors and physiological functions. By selectively lesioning serotonergic neurons, researchers can observe the resulting behavioral changes in animal models, providing insights into the neurobiological basis of these functions.

Neuroendocrine Regulation and Physiological Functions

The neurotoxin this compound (5,6-DHT) has been instrumental in elucidating the role of central serotonergic neurons in a variety of physiological processes, including the complex regulation of the neuroendocrine system. By selectively depleting serotonin (5-HT) in the brain, researchers can observe the subsequent effects on hormonal secretion and other bodily functions, thereby mapping the influence of the serotonergic system.

Research utilizing 5,6-DHT has provided significant insights into the serotonergic control of reproductive functions, particularly the release of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and the process of spermatogenesis.

Intraventricular injection of 5,6-DHT in adult male rats leads to a significant reduction in brain 5-HT levels, which is correlated with a decrease in plasma testosterone (B1683101) levels and an impairment of spermatogenesis. nih.gov Specifically, a notable reduction in the count of step 7 spermatids is observed 10 and 21 days post-injection. nih.gov Studies in prepubertal male rats have shown that 5,6-DHT administration can block spermatogenesis at the pachytene spermatocyte stage. karger.com These findings suggest that the integrity of central 5-HT neurons is crucial for normal testicular function. nih.gov

The link between central serotonin and testicular function appears to be mediated by the pituitary gland. The changes in spermatogenesis and testosterone production are considered secondary to altered pituitary gonadotrophin release, which is under the influence of brain 5-HT neurons. nih.gov Evidence indicates that an increase in cerebral 5-HT levels can inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn affects the secretion of LH and FSH. researchgate.net Lesioning serotonergic neurons with 5,6-DHT disrupts this regulatory pathway. nih.gov For instance, studies have shown that depleting brain serotonin with 5,6-DHT can modulate pituitary gonadotrophin secretion by acting on GnRH neurons. bioscientifica.com

Table 1: Effects of this compound on Male Reproductive Parameters in Rats

| Parameter | Observation after 5,6-DHT Administration | Implied Mechanism | Supporting Evidence |

| Brain Serotonin (5-HT) | Significantly lower levels | Direct neurotoxic effect of 5,6-DHT | nih.gov |

| Plasma Testosterone | Significantly lower levels | Secondary to reduced pituitary gonadotrophin release | nih.gov |

| Spermatogenesis | Reduction in step 7 spermatid count; Blockage at pachytene spermatocyte stage | Secondary to reduced testosterone and/or direct effects on gonadotrophin release | nih.govkarger.com |

| Pituitary Gonadotrophins (LH/FSH) | Secretion is modulated and can be reduced | Influence of brain 5-HT neurons on GnRH and subsequent pituitary release | nih.govnih.govbioscientifica.com |

The central serotonergic system plays a significant role in cardiovascular control, and 5,6-DHT has been a key pharmacological tool in demonstrating this relationship. Studies using this neurotoxin have shown that central 5-HT neurons are involved in the regulation of blood pressure.

In spontaneously hypertensive rats, the administration of 5,6-DHT into the cerebral ventricles can influence both the development and maintenance of high blood pressure. When injected into young, 6-week-old rats, 5,6-DHT was found to retard the development of hypertension for at least six weeks. nih.gov In older rats (14-15 weeks old) with established hypertension, the neurotoxin produced a transient decrease in blood pressure. nih.gov Similarly, conscious hypertensive rats given an intraventricular injection of 5,6-DHT exhibited a rapid and long-lasting fall in blood pressure, accompanied by bradycardia (a slower heart rate) that persisted for several days. nih.gov

These findings strongly suggest that central serotonergic pathways are involved in maintaining blood pressure. nih.govnih.gov The hypotensive effect observed after the depletion of central 5-HT stores indicates that these neurons may have a pressor, or blood pressure-increasing, function in the context of hypertension. nih.govahajournals.org Further research has indicated that the hypotensive effects following serotonergic stimulation might be mediated by a bulbospinal serotonergic pathway originating in the medulla oblongata. ahajournals.org The administration of 5,6-DHT, by lesioning these pathways, disrupts this central control mechanism, leading to a reduction in blood pressure. nih.govahajournals.org

Table 2: Cardiovascular Effects of Centrally Administered this compound in Hypertensive Rats

| Study Focus | Animal Model | Key Finding | Citation |

| Development of Hypertension | 6-week-old spontaneously hypertensive rats | Retarded the development of hypertension for at least 6 weeks. | nih.gov |

| Established Hypertension | 14-15-week-old spontaneously hypertensive rats | Produced a short-lived fall in blood pressure. | nih.gov |

| Conscious Hypertensive Rats | Conscious experimental hypertensive rats | Caused a rapid and long-lasting (4 days) fall in blood pressure and bradycardia. | nih.gov |

| Spinal Administration | Rats with hypertension induced by lesions of the locus coeruleus | Intraspinal administration evoked a mild but significant elevation in blood pressure. | jst.go.jp |

Pituitary Gonadotrophin Release and Spermatogenesis

Pain Modulation and Antinociception Studies

The serotonergic system is a critical component of the body's endogenous pain modulation network, exerting both inhibitory and facilitatory effects on nociceptive signals. 5,6-DHT has been widely used to create selective lesions of serotonergic pathways, particularly the descending pathways from the brainstem to the spinal cord, allowing researchers to investigate the role of serotonin in pain and analgesia.

By depleting spinal serotonin with intrathecally administered 5,6-DHT, studies have shown that the serotonergic system is involved in the analgesic effects of various compounds. For example, the antinociceptive effect of acetaminophen (B1664979) in a formalin test was diminished in rats with chemically impaired spinal serotonergic pathways, indicating that the spinal serotonergic system contributes to acetaminophen's analgesic action. turkjps.org

Similarly, the efficacy of morphine-induced analgesia is influenced by the integrity of these pathways. Research using different pain tests has revealed a complex picture. In one study, intrathecal 5,6-DHT suppressed the antinociceptive effects of systemic morphine in the hot-plate test (a measure of thermal pain) but not significantly in the tail-pinch or tail-flick tests. capes.gov.br This suggests that the involvement of the spinal serotonergic system in morphine antinociception can vary depending on the type of pain stimulus. capes.gov.br In contrast, there was no evidence that 5,6-DHT altered the acute or chronic response of the guinea-pig ileum to morphine, highlighting the differential roles of serotonin in various tissues and functions. researchgate.net

These lesioning studies, using neurotoxins like 5,6-DHT and 5,7-dihydroxytryptamine, have been fundamental in demonstrating that descending serotonergic pathways are implicated in the mechanisms of both opioid and non-opioid antinociception. cdnsciencepub.com

Contributions to Understanding Neurodegenerative Processes

Modeling Serotonergic System Damage in Relation to Amphetamine-Induced Neurotoxicity

High doses of amphetamine-related drugs, such as methamphetamine, are known to cause long-term toxic effects on the serotonergic system. nih.gov Research has suggested that 5,6-DHT plays a crucial role in mediating this neurotoxicity.

Studies have shown that after the administration of a high dose of methamphetamine to rats, 5,6-DHT is formed endogenously in the brain. nih.gov This neurotoxin was detected in the hippocampus within hours of methamphetamine injection, a region where long-term depletion of serotonin is also observed. nih.gov The amount of 5,6-DHT produced following methamphetamine administration appears sufficient to account for the observed long-term damage to serotonergic nerve terminals. nih.gov This has led to the proposal that 5,6-DHT, formed from the neurotransmitter serotonin itself, may be a key mediator of the neurotoxic effects of methamphetamine on the serotonergic system. nih.gov

Derivatives of amphetamines can exert differential neurotoxic effects on serotonergic neurons, and this toxicity is linked to the formation of metabolites like 5,6-DHT. nih.gov Therefore, the administration of 5,6-DHT serves as a valuable experimental model to directly simulate the specific serotonergic damage seen in amphetamine-induced neurotoxicity, helping to isolate and study the consequences of such damage.

Research into α-synuclein Aggregation in Neurodegenerative Disease Models

The misfolding and aggregation of the protein α-synuclein is a key pathological hallmark of neurodegenerative disorders like Parkinson's disease. While much research has focused on the interaction between α-synuclein and dopamine in dopaminergic neurons, there is growing interest in the role of the serotonergic system.

Studies have demonstrated that serotonin can interfere with the maturation of α-synuclein amyloid fibers, leading to the formation of intermediate aggregates. nih.gov This interaction is driven primarily by electrostatic forces and involves the C-terminal region of the α-synuclein protein. nih.gov It is proposed that serotonin interacts with early intermediates in the aggregation process, preventing their conversion into mature amyloid fibrils. nih.gov

Intriguingly, it has been suggested that indolic oxidation intermediates, such as 5,6-dihydroxylindole (an oxidation product of dopamine), are potent modulators of α-synuclein assembly. nih.govnih.gov Given the structural similarity of 5,6-DHT to these molecules, it serves as a tool to investigate how such compounds, which can be formed endogenously, might influence α-synuclein pathology. By using serotonergic neurotoxins like 5,6-DHT or the related 5,7-dihydroxytryptamine, researchers can model the loss of serotonergic neurons and explore the subsequent impact on processes like α-synuclein aggregation in the context of neurodegenerative diseases. lu.se These models are crucial for understanding the broader neurochemical environment that contributes to the pathogenesis of these disorders.

Biochemical Context and Endogenous Formation of 5,6 Dihydroxytryptamine

Biochemical Reactions in Physiological Environments

5,6-Dihydroxytryptamine (5,6-DHT) is a tryptamine (B22526) derivative chemically related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). wikipedia.org Its neurotoxicity is largely attributed to its chemical reactivity in physiological settings. A primary mechanism through which 5,6-DHT exerts its degenerative effects involves its autoxidation. nih.gov In this process, 5,6-DHT is oxidized to form highly reactive electrophilic quinoid products. nih.gov These quinone species can then readily react with biological nucleophiles through a process known as alkylation, which is believed to be a major contributor to its neurodegenerative action. nih.gov

Studies have been conducted to understand the specific sites on these autoxidation products that are important for alkylation. nih.gov The reactivity of 5,6-DHT and its oxidation products has also been demonstrated through its interaction with glutathione (B108866), an important endogenous antioxidant. acs.org

In addition to its direct chemical reactivity, 5,6-DHT significantly affects serotonin neurotransmission at the synaptic level. In vitro studies using synaptosomes have shown that 5,6-DHT can displace serotonin from its vesicular storage sites into the cytoplasm. nih.gov Once in the cytoplasm, the displaced serotonin can either be released from the neuron or be metabolized and deaminated by monoamine oxidase into 5-hydroxyindoleacetic acid. nih.gov At lower concentrations, the depletion of serotonin by 5,6-DHT is primarily associated with an increase in its deaminated metabolite, with only small increases in serotonin release. nih.gov This suggests that the impairment of serotonin synthesis and its vesicular storage are key factors in the rapid depletion of the neurotransmitter caused by 5,6-DHT. nih.gov

Evidence for Endogenous Formation of this compound in Brain

While this compound is widely used as an experimental tool to induce lesions in the serotonergic system, evidence suggests that it can also be formed endogenously within the brain under certain conditions. wikipedia.orgnih.gov Although it is not typically detected at baseline levels in the brain, its formation has been observed in rat brains following the administration of monoamine oxidase inhibitors or certain psychostimulants. cellphysiolbiochem.comuic.edu

The leading hypothesis for the endogenous production of 5,6-DHT is that it is formed directly from serotonin. nih.gov The proposed biochemical pathway involves the hydroxylation of the serotonin molecule. Research suggests that cytochrome P450 enzymes, specifically the CYP1 family (such as CYP1A1), may be responsible for metabolizing serotonin. cellphysiolbiochem.com It is hypothesized that the primary product of this CYP1A1-mediated metabolism of serotonin is this compound. cellphysiolbiochem.com

The endogenous formation of 5,6-DHT has been strongly implicated in the long-term serotonergic neurotoxicity associated with high doses of certain psychostimulants, such as methamphetamine (MA) and para-chloroamphetamine (PCA). nih.govnih.gov Both of these substances are known to cause long-lasting depletion of serotonin and degeneration of serotonergic nerve terminals. nih.govnih.gov

Research has demonstrated that following the administration of high doses of these drugs to rats, 5,6-DHT can be detected in the brain. nih.govnih.gov This has led to the hypothesis that the formation of this neurotoxin from endogenous serotonin may mediate the toxic effects of these amphetamine-related drugs on serotonergic neurons. nih.govnih.gov

Detailed Research Findings on Endogenous 5,6-DHT Formation

| Psychostimulant | Dose Administered (Rat Model) | Brain Region of 5,6-DHT Detection | Peak 5,6-DHT Level Detected | Associated Neurotoxic Effects | Source |

| Methamphetamine (MA) | Single 100 mg/kg injection | Hippocampus, Neocortex (less frequent) | 0.032 ng/mg wet tissue (at 1 hr post-injection) | Long-term depletions of 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid; reduced 5-HT reuptake. | nih.gov |

| Para-chloroamphetamine (PCA) | Single 15 mg/kg i.p. injection | Hippocampus, Somatosensory Cortex (less frequent) | Detected 0.5-4 hours post-injection | Degeneration of serotonergic nerve terminals in the striatum and somatosensory cortex. | nih.gov |

In studies with para-chloroamphetamine, 5,6-DHT was detected by high-performance liquid chromatography in the rat hippocampus between 0.5 and 4 hours after a single injection. nih.gov Degenerating nerve terminals were subsequently observed in the striatum and somatosensory cortex. nih.gov Similarly, after a high-dose injection of methamphetamine, 5,6-DHT was detected in the rat hippocampus, with the amount produced considered sufficient to cause the observed long-term depletions in serotonin. nih.gov These findings support the theory that the neurotoxic mechanism of these psychostimulants involves the in-situ production of this compound. nih.govnih.gov

Q & A

What is the molecular mechanism underlying 5,6-DHT-induced neurotoxicity in serotonergic neurons?

5,6-DHT undergoes autoxidation in physiological conditions (pH 7.2), forming reactive o-quinones and hydrogen peroxide (H₂O₂). These intermediates trigger Fenton reactions, generating hydroxyl radicals (HO•) that oxidize cellular components, leading to neuronal damage. The o-quinones also polymerize into melanin-like indolic polymers, exacerbating toxicity. Enzymatic oxidation by tyrosinase or mitochondrial systems accelerates this process .

Methodological Note : To study this, use in vitro autoxidation assays with oxygen electrodes to monitor O₂ consumption, coupled with HPLC to quantify quinone intermediates and H₂O₂ .

How does 5,6-DHT achieve selective degeneration of central 5-HT neurons?

5,6-DHT is preferentially taken up by serotonin transporters (SERT), concentrating its effects in serotonergic terminals. Intracerebral or intraventricular administration (e.g., 50–75 µg in rats) ensures localized action. Selectivity is validated via fluorescence histochemistry showing 5-HT depletion without significant dopamine/norepinephrine loss, though higher doses may affect catecholamine systems .

Experimental Design : Combine intracisternal injections with HPLC measurements of monoamines in brain homogenates. Pretreatment with norepinephrine uptake inhibitors (e.g., desipramine) enhances specificity .

How do contradictory findings arise in studies linking 5,6-DHT to alcohol preference modulation?

Discrepancies stem from variables like dose (e.g., 75 µg vs. lower doses), administration routes (intracisternal vs. intraventricular), and co-treatment with cholinergic inhibitors (e.g., 4-(1-naphthylvinyl)pyridine). For example, 5,6-DHT increased alcohol preference in rats when paired with cholinergic suppression but had no effect alone .

Data Analysis : Control for baseline ethanol consumption using Richter tubes and randomized positioning. Measure concurrent changes in acetylcholine (ACh) and 5-HT levels to isolate mechanisms .

What methodological challenges arise when assessing 5,6-DHT’s interaction with acetylcholine (ACh) systems?

5,6-DHT indirectly modulates ACh via serotonergic-cholinergic crosstalk. Post-injection, ACh levels rise (e.g., from 0.20 ± 0.02 µg/g to 0.38 ± 0.05 µg/g in rat brains), potentially due to compensatory plasticity. Use microdialysis or radiometric assays (e.g., choline acetyltransferase activity) to differentiate direct vs. indirect effects .

What are best practices for intracerebral 5,6-DHT administration to minimize off-target effects?

- Dose : 50–75 µg in rats (intraventricular) balances efficacy and specificity.

- Co-treatment : Pretreat with desipramine (25 mg/kg) to protect norepinephrine neurons.

- Validation : Confirm lesion specificity via immunohistochemistry for 5-HT transporters and tyrosine hydroxylase .

How do 5,6-DHT’s oxidative pathways differ from its enzyme-mediated interactions?

While autoxidation drives initial quinone and ROS formation, 5,6-DHT also inhibits monoamine oxidase (MAO) by covalent binding to its active site, reducing serotonin catabolism. This dual action—oxidative stress and MAO suppression—complicates interpretation of serotonin depletion kinetics .

Advanced Analysis : Compare MAO activity in vitro (e.g., using kynuramine as a substrate) before/after 5,6-DHT exposure .

What histological techniques validate 5,6-DHT-induced serotonergic lesions?

- Fluorescence microscopy : Post-mortem staining with glyoxylic acid reveals 5-HT axon degeneration.

- Electron microscopy : Identifies synaptic ultrastructural changes, such as swollen axons and vacuolization, in models like goldfish retina .

How do acute vs. chronic 5,6-DHT treatments differentially impact serotonin systems?

Acutely, 5,6-DHT displaces vesicular serotonin into the cytoplasm, causing rapid release and metabolism (via MAO) into 5-HIAA. Chronically, it depletes 5-HT stores by impairing synthesis (tryptophan hydroxylase inhibition) and vesicular storage. Use synaptosomal preparations to isolate acute effects .

How does 5,6-DHT compare to 5,7-DHT in specificity and toxicity?

5,6-DHT causes more nonspecific damage near injection sites but has lower catecholamine toxicity. 5,7-DHT is less locally destructive but requires MAO inhibitors to protect norepinephrine neurons. Use 5,7-DHT for long-term studies requiring minimal inflammation .

Can 5,6-DHT-induced lesions model serotonergic regeneration?

Yes. Sprouting of 5-HT axons occurs ~2 weeks post-lesion, reinnervating atypical targets (e.g., non-monoaminergic neurons). Track regeneration via anterograde tracing (e.g., Phaseolus vulgaris leucoagglutinin) combined with 5-HT immunolabeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.